molecular formula C18H17NO B10918775 4-Methyl-3,5-bis(3-methylphenyl)-1,2-oxazole

4-Methyl-3,5-bis(3-methylphenyl)-1,2-oxazole

Cat. No.: B10918775
M. Wt: 263.3 g/mol
InChI Key: UVRWNWZXQIBLQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential . This particular compound, with its unique substitution pattern, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and waste generation .

Industrial Production Methods

Industrial production methods for isoxazoles, including 4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE, often involve microwave-assisted synthesis. This method significantly reduces reaction times and improves yields . The use of solid-phase synthesis techniques is also common in industrial settings to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Mechanism of Action

The mechanism of action of 4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to biological targets based on their chemical diversity . This binding can result in various biological effects, such as inhibition of enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-3,5-BIS(3-METHYLPHENYL)ISOXAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H17NO

Molecular Weight

263.3 g/mol

IUPAC Name

4-methyl-3,5-bis(3-methylphenyl)-1,2-oxazole

InChI

InChI=1S/C18H17NO/c1-12-6-4-8-15(10-12)17-14(3)18(20-19-17)16-9-5-7-13(2)11-16/h4-11H,1-3H3

InChI Key

UVRWNWZXQIBLQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NO2)C3=CC=CC(=C3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.